Phosphite

Vue d'ensemble

Description

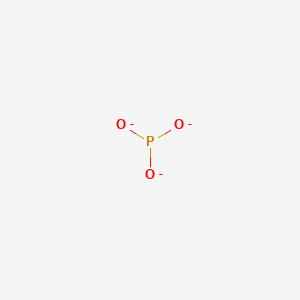

Phosphite is a chemical compound containing the this compound ion, which is represented as PO₃³⁻. It is commonly found in various salts and esters. Phosphites are known for their role in organic and inorganic chemistry, particularly in the synthesis of other phosphorus-containing compounds. They are often used as reducing agents and stabilizers in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phosphites can be synthesized through several methods, including the hydrolysis of phosphorus trichloride (PCl₃). The reaction involves the addition of water to phosphorus trichloride, resulting in the formation of phosphorous acid (H₃PO₃) and hydrochloric acid (HCl): [ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ] The resulting solution is then heated to remove hydrochloric acid and evaporate the remaining water, yielding colorless crystalline phosphorous acid .

Industrial Production Methods: In industrial settings, phosphites are often produced through the reduction of phosphates or the reaction of phosphorous acid with bases. These methods are scalable and efficient, allowing for the mass production of phosphite compounds .

Analyse Des Réactions Chimiques

Types of Reactions: Phosphites undergo various chemical reactions, including:

Oxidation: Phosphites can be oxidized to phosphates using oxidizing agents such as hydrogen peroxide (H₂O₂).

Reduction: Phosphites act as reducing agents in reactions with other compounds.

Substitution: Phosphites can participate in substitution reactions, where the phosphite ion replaces another group in a compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Phosphites themselves act as reducing agents.

Substitution: Various organic and inorganic reagents can be used, depending on the specific reaction.

Major Products:

Oxidation: Phosphates (PO₄³⁻)

Reduction: Reduced forms of the reacting compounds

Substitution: Substituted this compound derivatives

Applications De Recherche Scientifique

Phosphites have a wide range of applications in scientific research:

Chemistry: Used as reducing agents and stabilizers in various chemical reactions.

Biology: Involved in the synthesis of nucleotides and other biologically relevant molecules.

Medicine: Investigated for their potential use in drug development and as antioxidants.

Industry: Employed as stabilizers in polymer production and as additives in fertilizers to enhance nutrient uptake in plants

Mécanisme D'action

Phosphites are often compared with other phosphorus-containing compounds such as phosphates and phosphonates. While phosphates (PO₄³⁻) are fully oxidized and stable, phosphites (PO₃³⁻) are less oxidized and more reactive. Phosphonates (R-PO₃²⁻) contain a carbon-phosphorus bond, making them distinct in their chemical behavior and applications .

Comparaison Avec Des Composés Similaires

- Phosphates (PO₄³⁻)

- Phosphonates (R-PO₃²⁻)

- Phosphines (PH₃)

- Phosphonium Salts (R₄P⁺)

Phosphites are unique due to their intermediate oxidation state and their ability to act as both reducing agents and stabilizers, which sets them apart from other phosphorus compounds .

Activité Biologique

Phosphite, a chemical compound with the formula HPO₃²⁻, has garnered significant interest in biological research due to its unique properties and activities. This article explores the biological activity of this compound, focusing on its enzymatic roles, effects on plant physiology, microbial metabolism, and potential applications in biotechnology.

This compound is an analog of phosphate (PO₄³⁻) and is often utilized in various biological systems as a source of phosphorus. Its structure allows it to participate in biochemical reactions that are crucial for energy metabolism and signaling pathways in both microbial and plant systems.

Enzymatic Activity

Recent studies have highlighted the role of this compound as an electron donor in microbial metabolism. Notably, two anaerobic bacteria, Desulfotignum phosphitoxidans and Phosphitispora fastidiosa, utilize this compound as a primary energy source through dissimilatory oxidation processes. The key enzyme involved in this process is an AMP-dependent this compound dehydrogenase (ApdA), which catalyzes the conversion of this compound to phosphate while reducing NAD⁺ to NADH. This reaction is characterized by a low redox potential (-690 mV), making this compound an excellent electron donor for microbial energy metabolism .

Table 1: Key Characteristics of this compound Oxidizing Enzymes

| Enzyme Name | Organism | Molecular Mass (kDa) | Reaction Type |

|---|---|---|---|

| ApdA | Phosphitispora fastidiosa | 35.2 | This compound oxidation to phosphate |

| PtxD | Desulfotignum phosphitoxidans | Not specified | This compound oxidation with AMP phosphorylation |

Effects on Plant Physiology

This compound has been shown to affect plant growth and gene expression significantly. Research indicates that this compound can suppress the expression of genes associated with phosphate (Pi) starvation responses in plants. For instance, studies on Arabidopsis revealed that the addition of this compound led to a marked reduction in the expression of Pi starvation-induced genes such as LePT1, LePT2, and TPSI1. This suppression occurs at the transcriptional level and is believed to interfere with signal transduction pathways related to Pi deficiency .

Case Study: Arabidopsis Response to this compound

In a controlled experiment, Arabidopsis plants subjected to Pi starvation exhibited increased gene expression related to nutrient uptake. However, when treated with this compound, there was a significant decrease in the expression levels of these genes, demonstrating this compound's role as an inhibitor in Pi signaling pathways. The study concluded that this compound's rapid action on gene expression could compromise plant responses to nutrient deficiencies .

Microbial Metabolism

Microbial communities play a crucial role in phosphorus cycling, and this compound serves as an essential substrate for certain bacteria. The ability of specific microbes to oxidize this compound not only contributes to their energy metabolism but also influences soil nutrient dynamics. The isolation of this compound-oxidizing bacteria has opened avenues for biotechnological applications, including bioremediation and biofertilization strategies.

Table 2: Microbial Species Utilizing this compound

| Microbial Species | Metabolic Pathway | Role in Ecosystem |

|---|---|---|

| Desulfotignum phosphitoxidans | Dissimilatory this compound oxidation | Energy source for anaerobic respiration |

| Phosphitispora fastidiosa | Similar oxidation pathway | Contribution to phosphorus cycling |

Applications in Biotechnology

The unique properties of this compound have led to its exploration as a biotechnological tool. Its ability to inhibit Pi starvation responses in plants can be harnessed for developing stress-resistant crops. Additionally, enzymes like PtxD from Ralstonia sp. are being engineered for improved catalytic efficiency in industrial applications involving phosphorus compounds .

Propriétés

IUPAC Name |

phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3P/c1-4(2)3/q-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSJGOWTSHOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164154 | |

| Record name | Phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.972 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Black granular powder; [National Institute of Standards and Technology MSDS] | |

| Record name | Phosphate rock and Phosphorite, calcined | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14901-63-4, 65996-94-3 | |

| Record name | Phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate rock and Phosphorite, calcined | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphate rock and Phosphorite, calcined | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.